molecular formula C14H18N4O3S B2451415 N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1396632-74-8

N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2451415
CAS No.: 1396632-74-8
M. Wt: 322.38
InChI Key: VWWGLYGONYZPTK-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a dimethylamino group at the 2-position and a sulfonamide group attached to a methoxy-methylbenzene moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino group. The final step involves the sulfonation of the methoxy-methylbenzene moiety.

    Pyrimidine Core Synthesis: The pyrimidine ring can be synthesized via a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Dimethylamino Group Introduction: The dimethylamino group is introduced through nucleophilic substitution using dimethylamine.

    Sulfonation: The methoxy-methylbenzene moiety is sulfonated using chlorosulfonic acid or sulfur trioxide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations, including cross-coupling reactions and the synthesis of heterocyclic compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity are advantageous for manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide: Lacks the methyl group on the benzene ring.

    N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide: Lacks the methoxy group on the benzene ring.

    N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide: Contains different substituents on the pyrimidine ring.

Uniqueness

This compound is unique due to the specific combination of substituents on both the pyrimidine and benzene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-10-7-12(5-6-13(10)21-4)22(19,20)17-11-8-15-14(16-9-11)18(2)3/h5-9,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWGLYGONYZPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=C(N=C2)N(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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